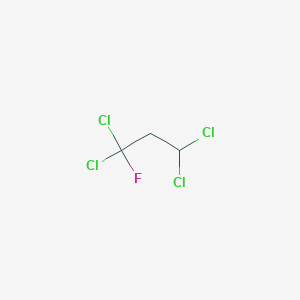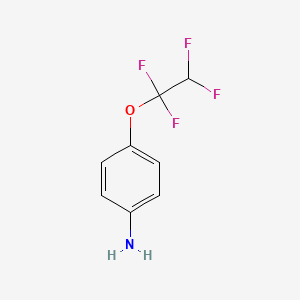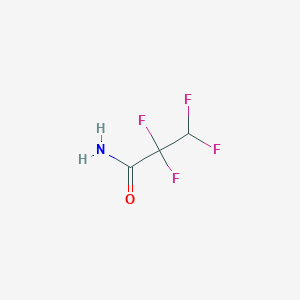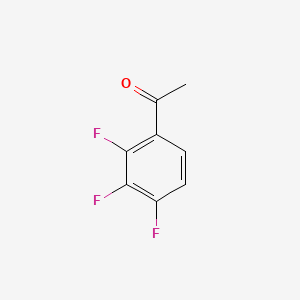![molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0](/img/structure/B1333502.png)
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid” is a chemical compound with the empirical formula C12H7F3N2O3 . It has a molecular weight of 284.19 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a molecular weight of 284.19 . The compound’s InChI code is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) .Scientific Research Applications
-
Perovskite Solar Cells
- Application: A zinc complex-based hole transporting material (HTM) called BPZ23, which might have similar properties to the compound you’re interested in, has been used to improve the performance of perovskite solar cells (PSCs) .
- Method: The HTM is used to increase hole mobility, which is critical for the efficiency of PSCs .
- Results: The use of BPZ23 resulted in a 59.42% increase in hole mobility and a power conversion efficiency of up to 19.75% .
-
Pharmaceutical and Agrochemical Products
- Application: Trifluoromethyl groups have been incorporated into more than 20% of pharmaceutical and agrochemical products .
- Method: The trifluoromethyl group is added to organic motifs through transition metal-mediated trifluoromethylation reactions .
- Results: The addition of a trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of these products .
-
Protection of Crops from Pests
-
Pharmaceutical and Veterinary Industries
- Application: Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Method: TFMP derivatives are used in the formulation of pharmaceutical and veterinary products .
- Results: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Bioactive Molecules
- Application: TFMP derivatives have been used to discover many new bioactive molecules .
- Method: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives contribute to their bioactivity .
- Results: Many candidates are currently undergoing clinical trials .
-
Functional Materials
- Application: The development of organic compounds containing fluorine, such as TFMP derivatives, has led to many recent advances in the field of functional materials .
- Method: The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results: As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLWOOQXHZABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

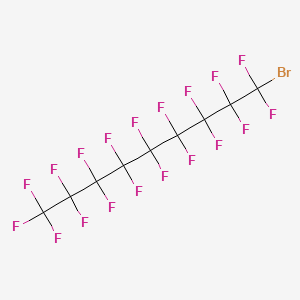
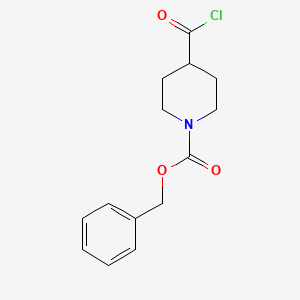
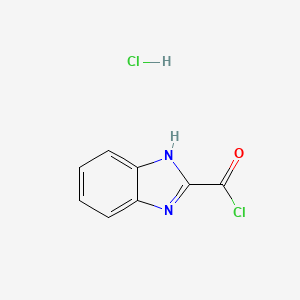
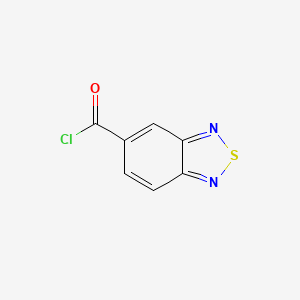
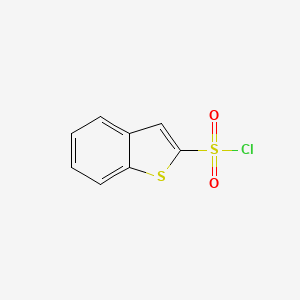
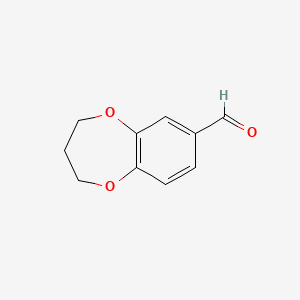
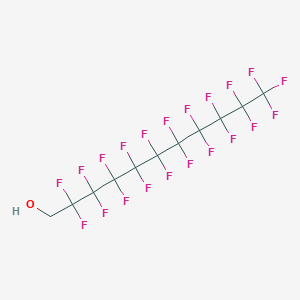
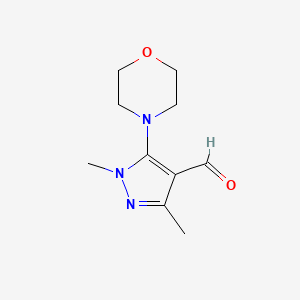
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
